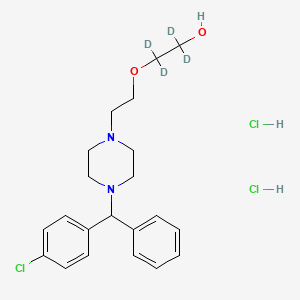

Hydroxyzine (D4' dihydrochloride)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-PCOYNHINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Hydroxyzine-D4 Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous characterization of Hydroxyzine-D4 Dihydrochloride (C₂₁H₂₅D₄ClN₂O₂·2HCl). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for key procedural choices. We detail a robust synthetic route, outline a multi-pronged analytical strategy for structure confirmation and purity assessment, and establish a framework for validating isotopic enrichment. The protocols described herein are designed as self-validating systems, ensuring the final product meets the high-purity specifications required for its principal application as an internal standard in quantitative bioanalysis.

Introduction: The Rationale for Deuteration

Hydroxyzine is a first-generation histamine H1-receptor antagonist widely used for its anxiolytic, sedative, and antihistaminic properties.[1][2] In modern drug metabolism and pharmacokinetic (DMPK) studies, the quantification of hydroxyzine in complex biological matrices is critical. Stable isotope-labeled internal standards are the gold standard for such quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[3][4]

The subject of this guide, Hydroxyzine-D4 Dihydrochloride, is the deuterium-labeled analogue of hydroxyzine. By strategically replacing four hydrogen atoms with deuterium on the ethoxyethanol side chain, we create a molecule that is chemically identical to the parent drug in its chromatographic behavior and ionization efficiency but is four mass units heavier.[5][6] This mass shift allows for its distinct detection by a mass spectrometer, enabling it to serve as an ideal internal standard to correct for matrix effects and variability during sample preparation and analysis.[4][7] The incorporation of deuterium can, in some cases, also alter metabolic pathways due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows metabolic cleavage, a principle that has led to the development of deuterated drugs with improved pharmacokinetic profiles.[8][9]

This guide provides the necessary expertise to synthesize and validate this critical analytical tool.

Synthesis of Hydroxyzine-D4 Free Base

The synthesis of Hydroxyzine-D4 is predicated on a nucleophilic substitution reaction. The core strategy involves coupling the commercially available 1-(4-chlorobenzhydryl)piperazine with a custom-synthesized, deuterated side chain, 2-(2-chloroethoxy)-1,1,2,2-tetradeuterioethanol. This approach is favored over attempting to deuterate the final hydroxyzine molecule, which would likely result in low isotopic enrichment and non-specific labeling.

Retrosynthetic Analysis & Strategy

The disconnection approach for Hydroxyzine-D4 identifies two key synthons: the nucleophilic piperazine moiety and an electrophilic deuterated side chain. This leads to a practical and efficient synthesis from readily accessible starting materials.

Sources

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Hydroxyzine D4 dihydrochloride | C21H29Cl3N2O2 | CID 92044430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxyzine-d4 dihydrochloride (Vistaril-d4' (dihydrochloride); Atarax-dd4' (dihydrochloride)) | Histamine Receptor | 1219805-91-0 | Invivochem [invivochem.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Hydroxyzine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of hydroxyzine and the anticipated impact of deuteration on these characteristics. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the foundational properties of hydroxyzine, the principles of the kinetic isotope effect (KIE), and the methodologies for characterizing a deuterated version of this molecule. By synthesizing established data with theoretical principles, this document serves as a critical resource for the development and analysis of deuterated hydroxyzine.

Introduction to Hydroxyzine

Hydroxyzine is a first-generation antihistamine of the piperazine class, widely utilized for its anxiolytic, sedative, and antiemetic properties.[1][2] It functions primarily as an inverse agonist of the histamine H1 receptor.[2] The active metabolite of hydroxyzine, cetirizine, is responsible for a significant portion of its antihistaminic effects.[3] Hydroxyzine is commercially available in two primary salt forms: hydroxyzine hydrochloride and hydroxyzine pamoate.[3][4][5] While both forms deliver the same active hydroxyzine molecule, their salt forms influence their formulation and may slightly alter their absorption rates.[3][4][5]

Physicochemical Properties of Hydroxyzine

A thorough understanding of the physicochemical properties of the parent compound is essential before exploring its deuterated analogue. These properties govern the drug's formulation, delivery, and pharmacokinetic profile.

| Property | Value | Salt Form | Source |

| Molecular Formula | C21H27ClN2O2 | Base | [2] |

| Molecular Weight | 374.9 g/mol | Base | [2] |

| Melting Point | 190°C | Dihydrochloride | [6] |

| ~200°C (decomposes) | Hydrochloride | [2] | |

| pKa | 1.96, 7.40 | Not Specified | [6] |

| Solubility | Water: <700 mg/mL | Dihydrochloride | [2] |

| Chloroform: 60 mg/mL | Dihydrochloride | [2] | |

| Acetone: 2 mg/mL | Dihydrochloride | [2] | |

| Ether: <0.1 mg/mL | Dihydrochloride | [2] | |

| Dimethyl formamide, Chloroform: Soluble | Pamoate | [7] | |

| Water, Alcohol: Insoluble | Pamoate | [7] | |

| LogP (Octanol/Water) | 3.7 | Base (Computed) | [2] |

The Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[9]

In drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[10] By strategically replacing hydrogen with deuterium at a metabolic site, the rate of metabolism can be slowed.[10] This can lead to:

-

Increased drug exposure (AUC): A longer half-life and reduced clearance.

-

Reduced formation of metabolites: This can be beneficial if a metabolite is associated with toxicity.

-

Improved pharmacokinetic profile: Potentially leading to less frequent dosing.

The deuteration of hydroxyzine, specifically at sites susceptible to oxidative metabolism, could therefore offer a pathway to an improved therapeutic profile.

Anticipated Impact of Deuteration on Physicochemical Properties

-

Melting Point and Crystal Form: Deuteration can subtly alter intermolecular interactions, potentially leading to changes in the crystal lattice energy. This may result in a different melting point compared to the parent compound.[9]

-

Solubility: Changes in crystal structure and intermolecular forces can influence the energy required to dissolve the compound, thereby affecting its solubility. The deuterated flurbiprofen study, for instance, showed a two-fold increase in solubility.[9]

-

pKa: The effect of deuteration on acidity (pKa) is generally small but measurable. The slightly stronger C-D bond can lead to minor changes in the electronic environment of acidic or basic functional groups.

-

LogP: As a measure of lipophilicity, LogP is less likely to be significantly altered by deuteration, as it primarily depends on the overall molecular structure and polarity, which remain largely unchanged.

It is crucial to empirically determine these properties for deuterated hydroxyzine to fully understand its biopharmaceutical characteristics.

Synthesis and Characterization of Deuterated Hydroxyzine

Synthesis of Deuterated Hydroxyzine (Hydroxyzine-d8)

A reported synthesis of hydroxyzine-d8 involves a two-step process, primarily for its use as an internal standard in analytical methods.[11]

Experimental Protocol: Synthesis of Hydroxyzine-d8 [11]

-

Step 1: Coupling of Piperazine-d8 with 4-chlorobenzhydryl chloride.

-

Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride.

-

This step introduces the deuterated piperazine ring, a key structural component.

-

-

Step 2: Reaction with 2-(2-chloroethoxy) ethanol.

-

The intermediate from Step 1 is then reacted with 2-(2-chloroethoxy) ethanol.

-

This adds the ethoxyethanol side chain to the deuterated piperazine ring, completing the synthesis of hydroxyzine-d8.

-

Sources

- 1. drugs.com [drugs.com]

- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. carecard.com [carecard.com]

- 5. Understanding Hydroxyzine: Pamoate vs. Hydrochloride [singlecare.com]

- 6. Hydroxyzine CAS#: 68-88-2 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Hydroxyzine-D4

This guide provides a comprehensive analysis of the mass spectrometric behavior of hydroxyzine-d4, a deuterated internal standard essential for the accurate quantification of the first-generation antihistamine, hydroxyzine. Designed for researchers, scientists, and professionals in drug development and bioanalysis, this document delves into the fundamental principles governing the fragmentation of hydroxyzine and its deuterated analog. We will explore the causal factors behind the observed fragmentation patterns, present detailed experimental protocols for robust analysis, and offer field-proven insights to ensure the trustworthiness and scientific integrity of your analytical methods.

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the precision and accuracy of quantitative measurements are paramount. The inherent variability in sample preparation, matrix effects, and instrument response can significantly compromise the reliability of analytical data. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A deuterated analog, such as hydroxyzine-d4, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte of interest, hydroxyzine. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thus providing a reliable basis for correction and accurate quantification. Understanding the fragmentation pattern of the deuterated standard is crucial for developing a sensitive and specific multiple reaction monitoring (MRM) assay.

The Molecular Structure of Hydroxyzine and the Rationale for its Fragmentation

Hydroxyzine is a piperazine derivative characterized by a central piperazine ring linked to a benzhydryl group and a 2-(2-hydroxyethoxy)ethyl chain. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic rings dictates its fragmentation behavior in the mass spectrometer.

Under electrospray ionization (ESI) in positive ion mode, hydroxyzine readily protonates, typically on one of the nitrogen atoms of the piperazine ring, to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 375.2. The subsequent fragmentation of this precursor ion upon collision-induced dissociation (CID) is a direct consequence of the molecule's inherent chemical lability. The bonds most susceptible to cleavage are the C-N bonds of the piperazine ring and the benzylic C-N bond, due to the ability of the resulting fragments to be stabilized through resonance or charge delocalization.

Elucidating the Core Fragmentation Pathway of Hydroxyzine

The tandem mass spectrum of protonated hydroxyzine is consistently dominated by two major product ions. The proposed fragmentation mechanism, which rationalizes the formation of these ions, is a cornerstone for predicting the behavior of its deuterated analog.

Formation of the m/z 201 Fragment Ion

The most abundant fragment ion observed in the product ion spectrum of hydroxyzine is typically at m/z 201.1. This fragment corresponds to the cleavage of the C-N bond between the piperazine ring and the 2-(2-hydroxyethoxy)ethyl side chain. This cleavage is facilitated by a charge-remote fragmentation mechanism. The resulting fragment is a resonance-stabilized benzhydrylpiperazine cation.

Formation of the m/z 167 Fragment Ion

Another significant product ion is observed at m/z 167.1. The formation of this ion is proposed to occur through the cleavage of the benzylic C-N bond, which separates the benzhydryl group from the piperazine ring. This results in the formation of the stable chlorotropylium ion.

The following diagram illustrates the proposed fragmentation pathway of hydroxyzine:

Navigating the Sourcing of Hydroxyzine-D4 Dihydrochloride: A Technical Guide for Analytical Excellence

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and bioanalysis, the precision of quantitative assays is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, mitigating matrix effects, and ensuring the reliability of methods such as liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth exploration of the commercial sources for hydroxyzine-D4 dihydrochloride, a critical internal standard for the quantification of the first-generation antihistamine, hydroxyzine.

The Imperative of a High-Quality Isotope-Labeled Internal Standard

Hydroxyzine, an H1 receptor antagonist, is utilized for its anxiolytic and antihistaminic properties.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. A stable isotope-labeled internal standard, such as hydroxyzine-D4 dihydrochloride, is chemically identical to the analyte but mass-shifted, allowing it to co-elute and experience the same ionization effects as the target compound, thereby providing a reliable basis for quantification.[2] The selection of a high-purity, well-characterized reference standard is not merely a matter of procurement but a foundational step in analytical method validation and the generation of robust, reproducible data.

Selecting a Reputable Supplier: Beyond the Catalog Listing

The marketplace for reference standards is diverse, but not all suppliers adhere to the same rigorous quality systems. For a critical reagent like hydroxyzine-D4 dihydrochloride, the following criteria are essential in vetting potential commercial sources.

Accreditation: The Gold Standard of ISO 17034

A primary consideration is the supplier's accreditation. While ISO 9001 certification speaks to a quality management system, ISO 17034 is the specific and most stringent standard for the competence of reference material producers.[3][4] This accreditation ensures that the producer has demonstrated technical competence in manufacturing and characterizing their materials to the highest standards. Additionally, an ISO/IEC 17025 accreditation for the testing laboratory further assures the technical competency and the ability to produce precise and accurate test data.[3] When selecting a supplier, prioritize those who explicitly state production and certification under these ISO standards.

The Certificate of Analysis (CoA): A Blueprint of Quality

The Certificate of Analysis is the most critical document accompanying a reference standard. It is more than a simple statement of purity; it is a comprehensive dossier that validates the material's identity and quality. A thorough CoA for hydroxyzine-D4 dihydrochloride should include:

-

Identity Confirmation: Data from techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the chemical structure.

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and it should be as high as possible, ideally ≥98%.[1][5]

-

Isotopic Purity/Enrichment: This is a critical parameter for a stable isotope-labeled standard. It indicates the percentage of the material that contains the desired isotopic label (D4 in this case) and the distribution of other isotopic species. This information is crucial for assessing potential crosstalk with the analyte signal.

-

Assigned Purity/Concentration: For neat materials, a purity value with an associated uncertainty should be provided. For solutions, a certified concentration with its uncertainty is necessary.

-

Homogeneity and Stability Data: Information on the batch-to-batch consistency and the stability of the material under recommended storage conditions.

-

Traceability Statement: A statement indicating the metrological traceability of the certified value.

Commercial Sources for Hydroxyzine-D4 Dihydrochloride

Several reputable suppliers offer hydroxyzine-D4 dihydrochloride. The following table provides a comparative overview based on publicly available information. It is crucial to note that specific details, particularly isotopic enrichment and lot-specific purity, should always be confirmed by requesting the current Certificate of Analysis from the supplier.

| Supplier | Product Name | CAS Number | Purity | Format | Accreditations Mentioned |

| MedChemExpress | Hydroxyzine-d4 dihydrochloride | 1219805-91-0 | Not specified | Solid | Not specified on product page |

| Cerilliant (a part of MilliporeSigma) | Hydroxyzine diHCl | 2192-20-3 (unlabeled) | Certified Reference Material (CRM) | Solution | ISO 17034, ISO/IEC 17025 |

| Santa Cruz Biotechnology | Hydroxyzine Dihydrochloride | 2192-20-3 (unlabeled) | ≥98% | Solid | Not specified on product page |

| Clearsynth | Hydroxyzine-d8 Dihydrochloride | 1808202-93-8 | Not specified | Solid | Not specified on product page |

| Amsbio | Hydroxyzine dihydrochloride-d4 | Not specified | Not specified | Not specified | Not specified on product page |

| Acanthus Research | Hydroxyzine-D4 Dihydrochloride | 68-88-2 (unlabeled) | Not specified | Solid | Not specified on product page |

| Simson Pharma | Hydroxyzine D4 Dihydrochloride | Not specified | Not specified | Custom Synthesis | Not specified on product page |

| SynZeal | Hydroxyzine D4 Dihydrochloride | 1219805-91-0 | Not specified | Custom Synthesis | Not specified on product page |

Note: This table is for informational purposes and is based on data available at the time of writing. Researchers should always verify the specifications with the supplier before purchase.

Experimental Protocol: Receipt, Handling, and Preparation of the Reference Standard

The integrity of the reference standard from receipt to use is critical for analytical accuracy. The following protocol outlines the best practices for handling hydroxyzine-D4 dihydrochloride.

Workflow for Reference Standard Handling

Sources

The Kinetic Isotope Effect in the Metabolism of Deuterated Hydroxyzine (Hydroxyzine-d4): A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract: The strategic replacement of hydrogen with its stable, heavy isotope deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides a detailed examination of the theoretical and practical aspects of the KIE as applied to the metabolism of hydroxyzine, a first-generation antihistamine. We will explore the primary metabolic pathway of hydroxyzine to its active metabolite, cetirizine, the rationale for site-specific deuteration (creating hydroxyzine-d4), and the experimental workflows required to quantify the resulting KIE. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage isotopic substitution to optimize drug pharmacokinetics.

Foundational Principles: The Kinetic Isotope Effect in Drug Metabolism

The C-H bond is one of the most common chemical bonds in drug molecules and a frequent target of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1][2] The rate of a reaction involving the cleavage of a C-H bond can be altered by replacing the hydrogen atom ('H, protium) with its heavier, stable isotope, deuterium ('D). This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency in its ground state and thus a lower zero-point energy compared to the carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate.[3][]

This phenomenon is quantified as the Kinetic Isotope Effect (KIE), defined as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD):

KIE = kH / kD

A KIE value greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step of the reaction.[5] In drug metabolism, observing a significant KIE upon deuteration provides strong evidence that the metabolic process at that specific position is slowed.[1] This strategy has been successfully employed to improve the pharmacokinetic profiles of drugs, leading to the development and FDA approval of deuterated pharmaceuticals like deutetrabenazine.[6][7] The FDA considers deuterated versions of existing drugs as New Chemical Entities (NCEs), providing a distinct regulatory and marketing pathway.[8][9][10]

The Metabolic Landscape of Hydroxyzine

Hydroxyzine is a first-generation antihistamine widely used for its anxiolytic, sedative, and anti-pruritic properties.[11][12] Upon oral administration, hydroxyzine is extensively metabolized in the liver to form its primary and pharmacologically active metabolite, cetirizine.[13][] Cetirizine is a second-generation antihistamine that is responsible for much of hydroxyzine's therapeutic effect but exhibits significantly less sedation due to its limited ability to cross the blood-brain barrier.[15][16]

The metabolic conversion of hydroxyzine to cetirizine is a critical step in its pharmacology. This transformation involves the oxidation of the terminal primary alcohol moiety on the ethoxyethanol side chain to a carboxylic acid.[13][17][18] This oxidative process is primarily mediated by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with a potential contribution from alcohol dehydrogenase.[11][13][19]

Caption: Primary metabolic pathway of hydroxyzine to cetirizine.

Rationale for Deuteration: Designing Hydroxyzine-d4

To investigate the KIE in the conversion of hydroxyzine to cetirizine, deuterium atoms must be placed at a position where C-H bond cleavage occurs during the rate-determining step. The oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde intermediate, and the initial C-H bond cleavage at the carbinol carbon is often the rate-limiting step in CYP-mediated oxidations.

Therefore, the logical site for deuteration is the terminal methylene group that bears the hydroxyl function. Replacing the two hydrogens on this carbon with deuterium atoms creates hydroxyzine-d2 . To create a hydroxyzine-d4 analogue for a more comprehensive study, the two hydrogens on the adjacent carbon of the ethoxy group can also be substituted. For this guide, we will focus on the deuteration at the terminal carbinol position (-CD₂OH), as this directly probes the primary KIE of the rate-limiting metabolic step.

Caption: Rationale for deuterating the ethoxyethanol side chain.

By comparing the metabolic rate of hydroxyzine (protio) with hydroxyzine-d4, we can directly quantify the KIE and determine the extent to which C-H bond cleavage limits the speed of cetirizine formation.

Experimental Design for KIE Quantification

A robust and validated experimental workflow is essential for the accurate determination of the KIE. The most common approach involves an in vitro competitive incubation experiment using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, including CYP3A4/5.

Experimental Workflow

The overall workflow involves incubating a mixture of hydroxyzine and hydroxyzine-d4 with HLMs, collecting samples over time, and analyzing the disappearance of both parent compounds and the formation of their respective metabolites using a highly sensitive bioanalytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for an in vitro KIE determination experiment.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed as a self-validating system. By running the protio and deuterated compounds in the same incubation vessel, variability is minimized, making the calculated ratio of their metabolic rates highly reliable.

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

NADPH Stock: Prepare a 40 mM solution of NADPH in buffer. Keep on ice.

-

Substrate Stock: Prepare a 10 mM stock solution of an equimolar mixture of hydroxyzine and hydroxyzine-d4 in DMSO.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and buffer at 37°C for 5 minutes.

-

Add the substrate stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. Mix gently.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH stock solution. The final reaction volume should be 200 µL.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile. This quenches the reaction and precipitates the proteins. The acetonitrile should contain an internal standard (e.g., a structurally similar but chromatographically distinct compound) for analytical normalization.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Protocol 2: Bioanalytical Method via LC-MS/MS

This method must be highly selective to differentiate between the isotopologues.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive Ion Mode):

-

Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte. The exact mass-to-charge ratios (m/z) will differ slightly due to the deuterium atoms.

-

Data Analysis and KIE Calculation

-

Plot the natural log of the percentage of remaining parent compound (both hydroxyzine and hydroxyzine-d4) versus time.

-

The slope of the linear regression for each plot represents the first-order rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) for each compound using the formula: t½ = 0.693 / k.

-

The Kinetic Isotope Effect (KIE) is calculated as the ratio of the rate constants: KIE = k_hydroxyzine / k_hydroxyzine-d4

Anticipated Results and Pharmacokinetic Implications

A significant KIE (typically >1.5 for CYP-mediated reactions) would confirm that C-H bond cleavage at the terminal alcohol is a rate-limiting step in cetirizine formation.[1] This would be expected to translate to meaningful changes in the in vivo pharmacokinetic profile of hydroxyzine-d4 compared to its non-deuterated counterpart.

Table 1: Predicted Impact of KIE on Hydroxyzine Pharmacokinetic Parameters

| Parameter | Hydroxyzine (Protio) | Hydroxyzine-d4 (Deuterated) | Rationale for Change |

| Metabolic Clearance (CLmet) | Higher | Lower | Slower rate of metabolism due to the KIE. |

| Elimination Half-life (t½) | Shorter (e.g., 20 hrs in adults[11][12]) | Longer | Reduced clearance leads to a longer residence time in the body. |

| Parent Drug Exposure (AUC) | Lower | Higher | Slower elimination results in greater overall exposure to hydroxyzine-d4. |

| Cetirizine Formation | Faster | Slower | The rate of metabolite formation is directly reduced by the KIE. |

| Cetirizine Cmax | Higher | Lower | Slower formation leads to a lower peak concentration of the metabolite. |

These alterations have significant implications for drug development. A longer half-life for hydroxyzine-d4 could permit less frequent dosing, potentially improving patient compliance. Furthermore, by altering the ratio of parent drug to active metabolite, the overall pharmacological and side-effect profile could be modified. For instance, maintaining higher levels of the more sedating parent compound (hydroxyzine) for a longer period could either be a therapeutic benefit or a drawback, depending on the clinical indication.

Conclusion

The application of the kinetic isotope effect through site-specific deuteration of hydroxyzine offers a powerful tool for modulating its metabolic profile. This guide outlines the core principles, from the fundamental chemistry of the C-D bond to the practical design of in vitro experiments and the interpretation of their results. By understanding and quantifying the KIE in the conversion of hydroxyzine-d4 to its active metabolite, researchers can gain crucial insights into its enzymatic mechanism and rationally design next-generation molecules with potentially superior pharmacokinetic and therapeutic properties. The methodologies described herein provide a robust framework for scientists in the pharmaceutical industry to explore the "deuterium switch" as a viable strategy in drug discovery and development.[8]

References

-

Hydroxyzine Pharmacology. (2021-05-06). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

-

Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

-

Sharma, R. K., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. [Link]

-

Penm, J., & MacKenzie, C. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]

-

NAPOS. (n.d.). N05BB01 - Hydroxyzine. [Link]

-

Harbeson, S. L., & Tung, R. D. (2015). Deuterated Drugs. PubMed. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

ResearchGate. (n.d.). Hydroxyzine metabolism to cetirizine. [Link]

-

Dudzińska, E., et al. (2024). Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. PubMed. [Link]

-

ResearchGate. (n.d.). (A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect. [Link]

-

Papoutsis, I., et al. (2018). Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. PubMed. [Link]

-

Hammad, S. F., et al. (2007). Precolumn fluorescence labeling method for simultaneous determination of hydroxyzine and cetirizine in human serum. PubMed. [Link]

-

Dudzińska, E., et al. (2024). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. PMC. [Link]

-

Schmidt, C. T. (2020). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]

-

Dudzińska, E., et al. (2024). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. ResearchGate. [Link]

-

Empathia AI. (n.d.). Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management. [Link]

-

Hyman, Phelps & McNamara, P.C. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog. [Link]

-

ResearchGate. (n.d.). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. [Link]

-

Molecules. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Snyder, S. H., & Snowman, A. M. (1987). Cetirizine: actions on neurotransmitter receptors. PubMed. [Link]

-

Chen, G., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. [Link]

-

Kim, H., et al. (2015). Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole. PubMed. [Link]

-

JDSupra. (2017). Deuterated Drugs Are New Chemical Entities. [Link]

-

Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

-

ResearchGate. (n.d.). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]

-

Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences. [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Hydroxyzine. [Link]

-

IARC. (n.d.). Hydroxyzine (T3D2823). Exposome-Explorer. [Link]

-

Simons, F. E., et al. (1984). The Pharmacokinetics and Antihistaminic of the H1 Receptor Antagonist Hydroxyzine. Journal of Allergy and Clinical Immunology. [Link]

-

von Moltke, L. L., et al. (1996). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. PubMed. [Link]

-

DeCS. (n.d.). Hydroxyzine. [Link]

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. salamandra.net [salamandra.net]

- 9. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 10. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 11. reallifepharmacology.com [reallifepharmacology.com]

- 12. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 13. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management | empathia.ai [empathia.ai]

- 16. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N05BB01 - Hydroxyzine [drugsporphyria.net]

Harnessing the Deuterium Isotope Effect: An In-depth Technical Guide to Deuterium Labeling in Pharmaceutical Research

Introduction: Beyond the Isotopic Label

For decades, deuterium, the stable, non-radioactive heavy isotope of hydrogen, served primarily as a tracer in mechanistic, spectroscopic, and metabolic studies within pharmaceutical research.[1][] Its role was often transient, a tool to be observed and then disregarded. However, a paradigm shift has occurred, moving deuterium from a simple label to a strategic component of the active pharmaceutical ingredient (API) itself.[1] This guide provides a comprehensive technical exploration of deuterium labeling, grounded in field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core scientific principles, practical synthetic and analytical methodologies, and the transformative impact of this subtle atomic substitution on drug efficacy and safety.

The strategic replacement of a hydrogen atom (¹H) with a deuterium atom (²H or D) in a drug molecule is a nuanced yet powerful tool in medicinal chemistry.[3] This seemingly minor change, the addition of a single neutron, can profoundly alter a drug's pharmacokinetic profile by leveraging a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[4][5] The result can be a more stable, safer, and more effective therapeutic agent. This guide will illuminate the causality behind these improvements, offering not just protocols, but the scientific rationale that empowers informed experimental design.

The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)

The entire premise of using deuterium to enhance drug performance rests on the Kinetic Isotope Effect (KIE). Understanding this principle is fundamental to its successful application.

The Carbon-Deuterium Bond: A Stronger Connection

A deuterium atom has approximately twice the mass of a protium (standard hydrogen) atom. This mass difference leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than an analogous C-H bond.[5][6] This increased bond strength, approximately 6 to 10 times greater, is the cornerstone of the KIE.[5]

dot

Caption: The Kinetic Isotope Effect (KIE). The stronger C-D bond has a higher activation energy for cleavage than a C-H bond.

Impact on Drug Metabolism

Many drugs are cleared from the body via oxidative metabolism, a process frequently catalyzed by the Cytochrome P450 (CYP) family of enzymes.[7][8] A common step in these metabolic pathways is the cleavage of a C-H bond, which is often the rate-limiting step of the entire process.[9][10]

By strategically replacing a hydrogen atom with a deuterium atom at such a metabolic "soft spot," the rate of metabolism at that specific site can be significantly slowed.[3] This is the primary kinetic isotope effect in action. The magnitude of this effect (expressed as kH/kD) can be substantial, leading to several potential therapeutic advantages:[4]

-

Increased Half-Life and Exposure: Slower metabolism leads to a longer drug half-life (t½) and a greater total drug exposure (Area Under the Curve, AUC).[11][12] This can allow for lower or less frequent dosing, improving patient compliance.[5][13]

-

Reduced Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration can slow this process, thereby improving the drug's safety profile.[14]

-

Altered Metabolic Pathways: Blocking a primary metabolic route can sometimes shunt metabolism towards other, potentially more favorable, pathways.[10] This can also reduce the formation of reactive metabolites.[1]

-

Reduced Inter-patient Variability: By dampening metabolism through genetically variable enzymes like CYPs, deuteration can lead to more predictable pharmacokinetics across different patient populations.[1]

Strategic Application in Drug Design

There are two primary strategies for incorporating deuterium into drug candidates: the "deuterium switch" and de novo design.

-

The Deuterium Switch: This approach involves taking an existing, approved drug and creating a deuterated analogue.[3] A significant advantage is the potential to use a streamlined regulatory pathway, such as the 505(b)(2) application in the US, which allows referencing the parent drug's safety and efficacy data.[15] Deutetrabenazine is a prime example of this strategy's success.[13]

-

De Novo Design: In this strategy, deuterium is incorporated early in the drug discovery process.[3] This is becoming more common as medicinal chemists use deuteration as a standard tool to optimize novel chemical entities. Deucravacitinib is the pioneering example of a de novo deuterated drug approved by the FDA.[3][13]

Case Study: Deutetrabenazine - The First FDA-Approved Deuterated Drug

The story of deutetrabenazine provides a compelling real-world example of the deuterium switch strategy.

Tetrabenazine , used to treat chorea associated with Huntington's disease, is effective but is rapidly and extensively metabolized, primarily through O-demethylation of its two methoxy groups by CYP2D6.[16][17] This leads to a short half-life, requiring frequent dosing, and high peak plasma concentrations that can be associated with adverse neuropsychiatric side effects.[14]

Deutetrabenazine is tetrabenazine with the six hydrogen atoms on the two methoxy groups replaced by deuterium (d6-tetrabenazine).[13] This strategic deuteration directly targets the primary sites of metabolism.

dot

Caption: Deuteration at the methoxy groups of tetrabenazine slows CYP2D6-mediated metabolism.

The KIE slows the O-demethylation of deutetrabenazine's active metabolites.[18] This results in a significantly improved pharmacokinetic profile compared to tetrabenazine, as demonstrated in clinical studies.[12][15]

| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (equivalent exposure dose) | Fold Change | Citation(s) |

| Active Metabolite Half-life (t½) | ~5-7 hours | ~9-11 hours | ~2x Increase | [11][15] |

| Total Active Metabolite Exposure (AUC) | Lower | ~2x Higher | ~2x Increase | [11][12] |

| Peak Plasma Concentration (Cmax) | Higher | Lower | Decrease | [1][12] |

| Dosing Frequency | 2-3 times daily | Twice daily | Reduced | [13][16] |

This improved profile allows for a lower total daily dose and less frequent administration, leading to smoother plasma concentrations and a more favorable side-effect profile.[16][19]

Experimental Protocols: Synthesis and Analysis

The successful development of a deuterated drug relies on robust and verifiable experimental methods. This section provides detailed, step-by-step methodologies for the synthesis and analysis of deuterated compounds.

Protocol: Synthesis via Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a common and efficient method for introducing deuterium, particularly at positions adjacent to carbonyls or on aromatic rings. This protocol provides a general workflow.

Objective: To replace specific labile protons in a precursor molecule with deuterium.

Materials:

-

Precursor molecule (e.g., a ketone or an electron-rich aromatic compound)

-

Deuterium source: Deuterium oxide (D₂O) is common, cost-effective, and readily available.[20]

-

Catalyst: Base (e.g., NaOD, K₂CO₃) or Acid (e.g., D₂SO₄), depending on the substrate's stability and the targeted position.

-

Aprotic solvent for workup (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor molecule in D₂O. Causality: D₂O serves as both the solvent and the deuterium source, driving the equilibrium towards the deuterated product.

-

Catalyst Addition: Carefully add the chosen catalyst (e.g., a catalytic amount of NaOD). The choice of catalyst is critical and depends on the substrate; a base is used to deprotonate a C-H bond to form a carbanion, which is then quenched by D₂O.

-

Reaction: Heat the mixture to reflux and stir for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS to check for the expected mass shift.

-

Workup and Extraction: After cooling to room temperature, neutralize the reaction mixture if necessary. Extract the product into an aprotic organic solvent. Causality: An aprotic solvent is used to prevent back-exchange of the newly incorporated deuterium with protons.

-

Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.

-

Purification: Purify the product using standard techniques such as column chromatography or recrystallization to achieve high chemical purity.

Protocol: Characterization and Quantification of Deuterium Incorporation

It is critical to not only confirm that deuteration has occurred but also to determine the precise location and extent (%D) of deuterium incorporation. This is a self-validating system that combines NMR and Mass Spectrometry.[6]

dot

Caption: A combined NMR and MS workflow provides comprehensive characterization of deuterated compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the exact location of deuterium incorporation.[21]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the purified deuterated compound and a non-deuterated reference standard in a high-purity, non-deuterated solvent (e.g., DMSO, not DMSO-d6).[22]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum of both the deuterated sample and the non-deuterated standard.

-

Analysis Rationale: Deuteration at a specific position will result in the disappearance or significant reduction of the corresponding proton signal in the ¹H spectrum.[23]

-

Quantification: By integrating the residual proton signal at the site of deuteration and comparing it to the integral of a stable, non-deuterated proton signal within the same molecule (or an internal standard), the percent deuteration at that specific site can be calculated.[21] For accurate quantification, ensure a long relaxation delay (D1) is used during acquisition.[21]

-

-

²H NMR Acquisition (Optional but Recommended):

-

Acquire a ²H (Deuterium) NMR spectrum of the deuterated sample.

-

Analysis Rationale: This spectrum will show a signal at the chemical shift corresponding to the position where deuterium has been incorporated, providing direct and unambiguous evidence.[22]

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and provides information on the overall level of deuterium incorporation and isotopic purity.[24][25]

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions of the deuterated compound and the non-deuterated standard in a suitable solvent (e.g., acetonitrile/water).

-

LC Method Development: Develop a chromatographic method (typically reversed-phase) that provides good peak shape and retention for the analyte. It is important to note that deuterated compounds may elute slightly earlier than their non-deuterated counterparts (a phenomenon known as the chromatographic isotope effect).[26]

-

MS Data Acquisition:

-

Infuse the non-deuterated standard to determine the precursor ion mass and optimize fragmentation for selected reaction monitoring (SRM) if using a triple quadrupole mass spectrometer.

-

Acquire full scan mass spectra for both the deuterated and non-deuterated samples.

-

Analysis Rationale: The mass spectrum of the deuterated compound will show a mass shift corresponding to the number of incorporated deuterium atoms (e.g., a +6 Da shift for a d6-labeled compound).

-

-

Data Analysis and Quantification:

-

Analyze the isotopic distribution in the mass spectrum of the deuterated sample. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues (M+1, M+2, etc.).[27]

-

The relative intensities of the peaks for the non-deuterated, partially deuterated, and fully deuterated species can be used to calculate the overall percentage of deuterium incorporation and the isotopic purity of the sample.[25][27]

-

The Current Landscape and Future Directions

The approval of deutetrabenazine in 2017 was a landmark event, validating deuterium labeling as a successful drug development strategy.[3][17] Since then, the field has continued to grow.

| FDA-Approved Deuterated Drug | Parent Drug | Indication(s) | Approval Year | Citation(s) |

| Deutetrabenazine (Austedo®) | Tetrabenazine | Chorea associated with Huntington's disease, Tardive dyskinesia | 2017 | [][13][28] |

| Deucravacitinib (Sotyktu™) | De novo | Moderate-to-severe plaque psoriasis | 2022 | [13][28][29] |

| Deuruxolitinib | Ruxolitinib | Severe alopecia areata | 2023 (NDA Accepted) | [][29] |

| Donafenib | Sorafenib | Unresectable hepatocellular carcinoma (Approved in China) | 2021 (NMPA) | [] |

| Mindeudesivir (VV116) | Remdesivir | COVID-19 (Approved in Uzbekistan & China) | 2023 (NMPA) | [] |

| Deutivacaftor (in Alyftrek®) | Ivacaftor | Cystic fibrosis | 2024 | [28] |

The future of deuterium chemistry in pharmaceuticals is bright.[4] The focus is expanding beyond simply improving pharmacokinetics. Researchers are exploring how deuteration can be used to stabilize chiral centers against racemization, reduce drug-drug interactions, and even discover compounds where deuterium is fundamental to the mechanism of action.[4] As synthetic and analytical techniques become more sophisticated, the precision and predictability of deuterium labeling will continue to improve, solidifying its place as an essential tool in the medicinal chemist's arsenal.[10][30]

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

- Harbeson, S. L., & Tung, R. D. (2019). Deuterium in Medicinal Chemistry: A Focus on Recent Applications. Annual Reports in Medicinal Chemistry, 52, 229-253.

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Future Medicinal Chemistry, 11(7), 679-682. [Link]

-

Schneider, F., Stamler, D., Bradbury, M., Loupe, P. S., Hellriegel, E., Cox, D. S., ... & Rabinovich-Guilatt, L. (2021). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 10(6), 647-659. [Link]

-

Stamler, D., et al. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers. Clinical and Translational Science. [Link]

-

Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6695. [Link]

-

Schneider, F., Stamler, D., Bradbury, M., Loupe, P. S., Hellriegel, E., Cox, D. S., ... & Rabinovich-Guilatt, L. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 10(6), 647-659. [Link]

-

ResearchGate. (n.d.). Summary of pharmacokinetic parameters after multiple doses of deucravacitinib. ResearchGate. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of deucravacitinib in healthy subjects. ResearchGate. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

He, J., et al. (2023). Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. [Link]

-

Nam, S., & Kim, H. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(5), 1216. [Link]

-

Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 653-672. [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS One, 13(11), e0206265. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of tetrabenazine and deutetrabenazine. ResearchGate. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Taylor & Francis Online. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

-

Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 428-431. [Link]

-

ResearchGate. (n.d.). Pharmacological expressions of drug deuteration effects: Metabolic... ResearchGate. [Link]

-

Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]

-

Dean, M., & Sung, V. W. (2018). Review of Deutetrabenazine: A Novel Treatment for Chorea Associated with Huntington's Disease. Drug Design, Development and Therapy, 12, 313-319. [Link]

- Google Patents. (n.d.). US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine.

-

Wawryniuk, A., et al. (2020). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 25(18), 4235. [Link]

-

Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9(10), 440-446. [Link]

-

Wang, Y., et al. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Organic Process Research & Development. [Link]

-

Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. ResearchGate. [Link]

-

Stamler, D., et al. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers. Clinical and Translational Science, 13(5), 941-949. [Link]

- Google Patents. (n.d.). US20210047317A1 - A novel process for preparation of deutetrabenazine.

-

Ma, S., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry, 16(10), 1596-1604. [Link]

- Google Patents. (n.d.). TW201840317A - Analog of deuteraline (DEUTETRABENAZINE), preparation method and use thereof.

-

Sharp, T. R., et al. (2001). Development of approaches for deuterium incorporation in plants. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S6-S8. [Link]

-

Synthesis Workshop. (2022). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. Chem-Station International Edition. [Link]

-

Szabo, T., et al. (2022). Preparation of Deuterium-Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 525. [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. [Link]

-

University of Illinois. (2016). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). How can I figure out the percentage of deuterium incorporation in product?. ResearchGate. [Link]

Sources

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Deuterated drug - Wikipedia [en.wikipedia.org]

- 29. medchemexpress.com [medchemexpress.com]

- 30. pubs.acs.org [pubs.acs.org]

The deuterium switch: A technical guide to leveraging isotopic replacement in drug discovery

Executive Summary

In the landscape of modern drug discovery, medicinal chemists are continually seeking innovative strategies to enhance the therapeutic profile of promising compounds. One such strategy that has matured from a theoretical curiosity to a clinically validated approach is the selective replacement of hydrogen atoms with their stable, heavy isotope, deuterium. This subtle structural modification, known as deuteration, can profoundly influence a drug's metabolic fate, leading to significant improvements in its pharmacokinetic and safety profiles.[1][2] The landmark approvals of deuterated drugs like deutetrabenazine (AUSTEDO®) and deucravacitinib have solidified this approach as a valuable tool in the drug developer's armamentarium.[1]

This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core principles, strategic applications, and practical workflows for incorporating deuterated compounds into drug discovery programs. We will delve into the fundamental science of the deuterium kinetic isotope effect, explore its application through real-world case studies, and provide a validated experimental protocol for assessing the metabolic benefits of this unique atomic substitution.

The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)

The central principle underpinning the utility of deuteration in drug design is the deuterium kinetic isotope effect (KIE). Deuterium, containing both a proton and a neutron, has approximately twice the mass of hydrogen (protium).[3] This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a higher dissociation energy, meaning it requires more energy to be broken.[4][5]

In drug metabolism, many oxidative reactions responsible for breaking down drug molecules are catalyzed by Cytochrome P450 (CYP) enzymes.[6] These reactions often involve the cleavage of a C-H bond as the rate-determining step.[4] By strategically replacing a hydrogen atom at a site of metabolic vulnerability (a "soft spot") with deuterium, the rate of this enzymatic reaction can be significantly slowed.[1] This deceleration of metabolism is the tangible outcome of the KIE.[6][7]

It is crucial to understand that a beneficial KIE is only observed when the cleavage of the specific C-H bond is a rate-limiting step in the drug's overall clearance.[4][8] If other metabolic pathways or clearance mechanisms dominate, the effect of deuteration at one particular site may be negligible.[9] Therefore, a thorough understanding of a compound's metabolic fate is a prerequisite for a successful deuteration strategy.[8]

Caption: Deuterating a site that leads to a toxic metabolite (Pathway A) can redirect metabolism toward a safer elimination route (Pathway B), improving the drug's safety profile.

Stabilizing Chiral Centers

For chiral drugs that are prone to racemization (in vivo interconversion of enantiomers) at a stereocenter bearing a hydrogen atom, deuteration can be a powerful stabilization tool. Replacing this acidic hydrogen with deuterium can slow the rate of epimerization, a process known as "deuterium-enabled chiral switching" (DECS). [10]This allows for the development of a single, more active, or safer enantiomer as a drug, where the racemic parent compound was previously intractable. [10]

The Drug Developer's Playbook: A Practical Workflow

Integrating a deuteration strategy requires a systematic, evidence-based approach. The following workflow outlines the key decision points and experimental validations necessary for success.

Caption: A systematic workflow for identifying, synthesizing, and validating deuterated drug candidates, from initial concept to preclinical development.

Step-by-Step Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system for comparing the metabolic stability of a non-deuterated parent drug (Drug-H) with its deuterated analogue (Drug-D) using cryopreserved human hepatocytes. [11][12] Objective: To determine and compare the in vitro intrinsic clearance (CLint) of Drug-H and Drug-D.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and incubation media

-

Drug-H and Drug-D stock solutions (e.g., 10 mM in DMSO)

-

Positive control substrate (e.g., Testosterone, 1 µM final concentration)

-

96-well incubation plates

-

Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation

-

LC-MS/MS system for analysis

Methodology:

-

Hepatocyte Revival: Thaw cryopreserved hepatocytes according to the supplier's protocol. [13]Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.

-

Cell Seeding: Dilute the hepatocyte suspension to a final density of 1 million viable cells/mL in pre-warmed incubation medium. Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Pre-incubation: Place the plate in an incubator (37°C, 5% CO₂, 95% humidity) for 15-30 minutes to allow the cells to equilibrate.

-

Initiate Reaction: Prepare working solutions of Drug-H, Drug-D, and the positive control by diluting the stock solutions in incubation medium. To initiate the metabolic reaction, add 1 µL of the working solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤0.1%.

-

Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The T=0 sample represents 100% of the initial compound.

-

Sample Processing: After the final time point, seal the plate, vortex for 2 minutes, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint, in µL/min/10⁶ cells) using the formula: CLint = (0.693 / t½) * (Volume of incubation / Cell number).

-

Data Presentation and Interpretation

The results of the metabolic stability assay should be summarized to allow for a direct comparison of the deuterated and non-deuterated compounds.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | KIE (CLint H / CLint D) |

| Drug-H | 25 | 27.7 | \multirow{2}{*}{4.0 } |

| Drug-D | 100 | 6.9 | |

| Testosterone | 35 | 19.8 | N/A |

| Table 1: Example comparative in vitro metabolic stability data for a hypothetical drug (Drug-H) and its deuterated analogue (Drug-D). A KIE value >1 indicates that deuteration successfully slowed metabolism. |

In this example, the four-fold increase in half-life and corresponding four-fold decrease in intrinsic clearance for Drug-D provide strong in vitro evidence that the deuteration strategy is viable and warrants progression to in vivo pharmacokinetic studies.

Regulatory and Commercial Considerations

From a regulatory standpoint, the U.S. FDA considers deuterated compounds to be new chemical entities (NCEs), which grants them a period of market exclusivity. [3][14]This provides a significant commercial incentive for development. For deuterated analogues of existing drugs (a "deuterium switch"), developers can often utilize a streamlined 505(b)(2) regulatory pathway. [10][14]This pathway allows the applicant to rely, in part, on the safety and efficacy data of the original approved drug, which can significantly reduce the time and cost of development. [14][15]However, bridging studies, including comparative PK and toxicology, are required to justify this reliance. [14]

Challenges and Future Outlook

While a powerful tool, deuteration is not a universal solution. A primary challenge is the potential for "metabolic switching," where blocking one metabolic pathway may amplify a previously minor pathway, potentially leading to a new set of metabolites with unknown pharmacology or toxicity. [8]Furthermore, the synthesis of deuterated compounds can be more complex and costly than their hydrogenated counterparts, and ensuring high isotopic purity is critical. [16] Despite these challenges, the future of deuterated drugs is bright. The strategy has moved beyond simply modifying existing drugs to being an integral part of de novo drug design, where metabolic stability is engineered into molecules from the earliest stages. [1]As our understanding of drug metabolism deepens and synthetic methodologies advance, precision deuteration will continue to be a key strategy for creating safer, more effective, and more convenient medicines.

References

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PubMed Central. Available at: [Link]

-

The kinetic isotope effect in the search for deuterated drugs. PubMed. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. Available at: [Link]

-

Regulatory Considerations for Deuterated Products. Salamandra. Available at: [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept. Scirp.org. Available at: [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available at: [Link]

-

Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs. Available at: [Link]

-

A Primer of Deuterium in Drug Design. Taylor & Francis Online. Available at: [Link]

-

Deuterated Drugs. Bioscientia. Available at: [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. Available at: [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. Available at: [Link]

-

Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Association. Available at: [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PubMed. Available at: [Link]

-

Deutetrabenazine Therapy and CYP2D6 Genotype. NCBI Bookshelf. Available at: [Link]

-

What is the mechanism of action of deutetrabenazine (Austedo)? Dr.Oracle. Available at: [Link]

-

Deuterated Drugs Future Potential. Clearsynth Discovery. Available at: [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available at: [Link]

-

What is the mechanism of Deutetrabenazine? Patsnap Synapse. Available at: [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 5. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. nuvisan.com [nuvisan.com]

- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. salamandra.net [salamandra.net]

- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 16. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

Methodological & Application

Application and Protocol Guide: High-Throughput Quantification of Hydroxyzine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of hydroxyzine in human plasma. Leveraging the specificity and sensitivity of modern triple quadrupole mass spectrometry, this protocol employs hydroxyzine-D4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and variability during sample processing. The described methodology, encompassing a streamlined liquid-liquid extraction (LLE) for sample preparation, offers a high-throughput solution essential for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring (TDM). All procedures are detailed with an emphasis on the scientific rationale behind each step, aligning with the principles of international bioanalytical method validation guidelines.[1][2][3][4]

Introduction: The Rationale for a Robust Hydroxyzine Assay

Hydroxyzine is a first-generation H1 receptor antagonist widely used for its antihistaminic, anxiolytic, and antiemetic properties.[5] Its therapeutic applications necessitate a thorough understanding of its pharmacokinetic profile, which can be significantly influenced by individual patient factors. The primary active metabolite of hydroxyzine is cetirizine, a second-generation antihistamine, which itself is a marketed drug.[5] Therefore, a selective and sensitive analytical method is paramount to accurately quantify hydroxyzine concentrations in biological matrices, distinguishing it from its metabolites and endogenous interferences.